molecular formula C4H3I2N3 B13013050 3,5-Diiodopyrazin-2-amine CAS No. 91416-89-6

3,5-Diiodopyrazin-2-amine

Cat. No.: B13013050
CAS No.: 91416-89-6
M. Wt: 346.90 g/mol
InChI Key: OGFNUHFOAGNFGY-UHFFFAOYSA-N
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Description

3,5-Diiodopyrazin-2-amine is a heterocyclic organic compound with the molecular formula C₄H₃I₂N₃. It is characterized by the presence of two iodine atoms attached to the pyrazine ring at positions 3 and 5, and an amino group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diiodopyrazin-2-amine typically involves the iodination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodopyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction:

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of pyrazine with different functional groups replacing the iodine atoms.

Scientific Research Applications

3,5-Diiodopyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diiodopyrazin-2-amine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromopyrazin-2-amine: Similar structure but with bromine atoms instead of iodine.

    3,5-Dichloropyrazin-2-amine: Contains chlorine atoms instead of iodine.

    3,5-Difluoropyrazin-2-amine: Contains fluorine atoms instead of iodine.

Uniqueness

3,5-Diiodopyrazin-2-amine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than other halogens, which can enhance the compound’s interactions with biological targets and its overall stability .

Properties

CAS No.

91416-89-6

Molecular Formula

C4H3I2N3

Molecular Weight

346.90 g/mol

IUPAC Name

3,5-diiodopyrazin-2-amine

InChI

InChI=1S/C4H3I2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)

InChI Key

OGFNUHFOAGNFGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)I)I

Origin of Product

United States

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